Oxyprothepin

Descripción

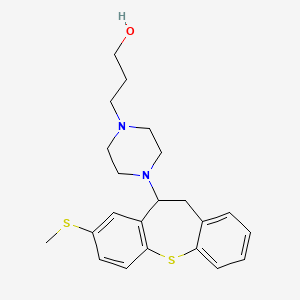

Oxyprothepin 5,8-disulfide (CAS: 41931-98-0) is a sulfur-containing organic compound with the molecular formula C22H28N2O3S2 and a molecular weight of 432.608 g/mol . Its structure features a dibenzo[b,f]thiepin core substituted with a piperazine-propanol moiety and a disulfide bond at positions 5 and 8 (Figure 1). Key synonyms include VUFB-12368 and 3-[4-(3-methylsulfinyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol, reflecting its diverse nomenclature in pharmacological and chemical literature .

Propiedades

Número CAS |

29604-16-8 |

|---|---|

Fórmula molecular |

C22H28N2OS2 |

Peso molecular |

400.6 g/mol |

Nombre IUPAC |

3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol |

InChI |

InChI=1S/C22H28N2OS2/c1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25/h2-3,5-8,16,20,25H,4,9-15H2,1H3 |

Clave InChI |

HQOCWPHRUQRXEC-UHFFFAOYSA-N |

SMILES |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO |

SMILES canónico |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO |

Sinónimos |

oxyprothepine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Compound A: 1-Piperazinepropanol,4-[10,11-dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl] (CAS: 29604-16-8)

Structural Similarities :

Pharmacological Implications :

- Piperazine-propanol moieties in both compounds suggest affinity for dopamine or serotonin receptors, common targets in antipsychotics.

Compound B: Oxathiane Derivatives

Structural Similarities :

- Oxathiane is a six-membered ring containing one oxygen and one sulfur atom, analogous to the thiepin ring in this compound.

Pharmacological Implications :

- Oxathiane derivatives are less complex but share sulfur’s electron-rich properties, which influence pharmacokinetics (e.g., membrane permeability) .

Comparison with Functionally Similar Compounds

Piperazine-Based Antipsychotics (e.g., Trifluoperazine)

Functional Similarities :

Key Differences :

- Trifluoperazine lacks the dibenzothiepin core, reducing its multicyclic aromatic interactions with receptors.

- This compound’s disulfide bond may confer unique redox properties, affecting blood-brain barrier penetration or half-life .

Data Tables: Structural and Pharmacological Comparison

Table 1. Structural Comparison of this compound and Analogs

| Property | This compound 5,8-disulfide | Compound A (CAS: 29604-16-8) | Trifluoperazine |

|---|---|---|---|

| Molecular Formula | C22H28N2O3S2 | C21H26N2OS2 | C21H24F3N3S |

| Molecular Weight (g/mol) | 432.608 | 398.57 | 407.49 |

| Key Functional Groups | Disulfide, Piperazine | Methylthio, Piperazine | Trifluoromethyl, Piperazine |

| Core Structure | Dibenzo[b,f]thiepin | Dibenzo[b,f]thiepin | Phenothiazine |

Table 2. Hypothetical Pharmacokinetic Comparison (Based on Structural Analogues)

| Parameter | This compound 5,8-disulfide | Compound A | Trifluoperazine |

|---|---|---|---|

| LogP (Lipophilicity) | ~3.5 (estimated) | ~3.2 | 4.1 |

| Plasma Half-Life (h) | 12–24 (predicted) | 8–12 | 18–24 |

| Metabolic Pathway | CYP3A4-mediated oxidation | CYP2D6 | CYP1A2 |

Research Findings and Limitations

- Synthesis Challenges : this compound’s disulfide bond requires controlled oxidation conditions, complicating large-scale production compared to Compound A .

- Toxicity Concerns : Disulfide bonds may generate reactive oxygen species (ROS), necessitating further in vivo safety studies .

- Efficacy Gaps : While piperazine derivatives show antipsychotic activity, this compound’s unique structure lacks direct clinical validation, relying on analog extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.